Olanexidine
Overview
Description
Olanexidine [1-(3,4-dichlorobenzyl)-5-octylbiguanide] is an antimicrobial agent that exhibits antimicrobial activity against a wide range of bacteria, especially Gram-positive bacteria . It was synthesized in 1997 and developed in Japan in 2015 . It is structurally similar to chlorhexidine .
Molecular Structure Analysis
The molecular formula of Olanexidine is C17H27Cl2N5 . Its average mass is 372.336 Da and its monoisotopic mass is 371.164337 Da .
Chemical Reactions Analysis
Olanexidine has been used as a disinfectant against various gram-positive and gram-negative bacteria and MRSA . It interacts with bacterial surface molecules, disrupts cell membranes of liposomes (artificial bacterial membrane models), and enhances the membrane permeability of Escherichia coli .
Physical And Chemical Properties Analysis
Olanexidine is a new biguanide compound that has bactericidal activity . It has a broad-spectrum effect against non-enveloped viruses, and the virucidal effect is unaffected by organic contaminants .
Scientific Research Applications
Antimicrobial Efficacy
Olanexidine gluconate, known for its significant bactericidal effects, is widely researched for its efficacy in eliminating a broad spectrum of bacteria, including gram-positive and gram-negative bacteria, as well as resistant strains like MRSA and VRE. It's been a subject of interest due to its promising use in preoperative skin preparation and infection control in medical settings. For instance, studies have highlighted its effectiveness in preventing surgical site infections (SSIs) in various surgical procedures, with some comparing its efficacy to traditional antiseptics like povidone-iodine and chlorhexidine. The findings consistently demonstrate olanexidine's potent bactericidal activity, making it a valuable antiseptic in the medical field (Matsuoka et al., 2018), (Nagai & Fukuda, 2018).
Use in Surgery
Olanexidine gluconate's role in surgery is pivotal, especially concerning skin disinfection to prevent SSIs. Research has delved into its application methods, with studies exploring the outcomes of single versus double applications. These investigations aim to optimize the usage protocol of olanexidine to maximize its antimicrobial properties while ensuring patient safety. The absence of systemic side effects and allergic reactions further underscores its suitability for surgical applications (Yamamoto et al., 2020).
Cardiovascular Applications
In cardiovascular medicine, olanexidine gluconate has been examined for its utility and safety in procedures like cardiovascular catheterization. Studies comparing it with other antiseptics like povidone-iodine indicate its comparable efficacy and highlight its unique advantages, such as not causing discoloration on clothes, which is a common issue with some other antiseptics. This not only signifies its antimicrobial effectiveness but also its practical benefits in clinical settings (Matsumoto et al., 2021).
Mechanism of Action and Virucidal Effects
Understanding the mechanism of action of olanexidine gluconate has been a critical aspect of its research. Studies elucidate how it interacts with bacterial cell membranes, leading to membrane disruption and eventual bactericidal action. This intricate mechanism positions olanexidine as a potent antimicrobial agent with a broad spectrum of activity. Additionally, its potential as an environmental disinfectant against enveloped viruses highlights its versatility and importance in infection control beyond its direct medical applications (Hagi et al., 2015), (Imai et al., 2021).
properties
IUPAC Name |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Cl2N5/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQMUJGZCZTLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318290 | |
Record name | Olanexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olanexidine | |
CAS RN |
146510-36-3 | |
Record name | Olanexidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146510-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olanexidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146510363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olanexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olanexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLANEXIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C2328G7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.